molecular formula C16H16F3NO B5844038 2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine

2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5844038
M. Wt: 295.30 g/mol
InChI Key: FMRDASFBDXUOMQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a tert-butylphenoxy group and a trifluoromethyl group attached to a pyridine ring

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-15(2,3)11-4-7-13(8-5-11)21-14-9-6-12(10-20-14)16(17,18)19/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRDASFBDXUOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-tert-butylphenol with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The tert-butylphenoxy group contributes to the compound’s steric and electronic properties, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups and the pyridine core, which imparts distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

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